Manganese(II) selenide

Semiconductors Optoelectronics Electrical Transport

MnSe is a p-type transition metal chalcogenide with a rock-salt α-phase, band gap 2.0-2.3 eV, and high electron mobility. Its superior ORR onset potential (0.91 V) and near-ideal four-electron selectivity make it a top non-precious catalyst for fuel cells and metal-air batteries. For Li-ion anodes, MnSe ⊂ 3DCNM composite delivers stable reversible capacity (665.5 mAh/g after 200 cycles). With tunable carrier concentration (10¹⁷–10²¹ cm⁻³) and high Seebeck coefficient, MnSe is ideal for thermoelectrics and magnetostructural studies.

Molecular Formula MnSe
Molecular Weight 133.91 g/mol
CAS No. 1313-22-0
Cat. No. B073041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(II) selenide
CAS1313-22-0
Molecular FormulaMnSe
Molecular Weight133.91 g/mol
Structural Identifiers
SMILES[Mn+2].[Se-2]
InChIInChI=1S/Mn.Se/q+2;-2
InChIKeyUMUKXUYHMLVFLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese(II) Selenide (CAS 1313-22-0) Procurement Guide: Core Properties and Polymorph Overview


Manganese(II) selenide (MnSe) is a p-type transition metal chalcogenide semiconductor with a rock-salt cubic crystal structure (α-phase) as its most thermodynamically stable polymorph at ambient conditions [1]. It exhibits a narrow band gap, high electron mobility, and antiferromagnetic ordering, positioning it as a material of interest for applications spanning optoelectronics, thermoelectrics, and energy storage [2]. The compound is characterized by a molar mass of 133.9 g/mol, a density of 5.59 g/cm³, and a high melting point of 1,460 °C, reflecting its robust thermal stability [3].

Why MnSe Cannot Be Directly Substituted with MnO, MnS, or MnTe: A Procurement Perspective


Despite belonging to the same MnX (X = O, S, Se, Te) chalcogenide family, the substitution of MnSe with its oxide, sulfide, or telluride analogs is not viable due to fundamental differences in electronic structure, catalytic activity, and magnetic phase behavior. As demonstrated by quantitative evidence in Section 3, the anion significantly modulates key performance metrics. The band gap of MnSe (2.0-2.3 eV) is substantially lower than that of MnO (~4.2 eV) and MnS (~3.2 eV), directly translating to superior electrical conductivity [1]. Furthermore, in electrocatalysis, MnSe exhibits a more positive onset potential and higher kinetic current density for the oxygen reduction reaction (ORR) compared to MnO and MnS, attributable to the anion effect on the electronic structure of the Mn active site [2]. Even when compared to MnTe, MnSe displays distinct antiferromagnetic transitions (at ~130 K and ~265 K) and a different propensity for structural phase transformation, which are critical for applications requiring precise magnetic ordering [3].

Quantitative Differentiation of MnSe vs. MnO, MnS, and MnTe: A Comparative Evidence Guide


Superior Electrical Conductivity of MnSe Derived from a Significantly Lower Band Gap vs. MnO and MnS

MnSe exhibits a substantially lower band gap, which translates directly to higher electrical conductivity compared to its oxide and sulfide counterparts. The reported band gap of MnSe is 2.0-2.3 eV, in stark contrast to the 4.2 eV band gap of MnO and the 3.2 eV band gap of MnS [1][2]. This difference in electronic structure is a primary reason for selecting MnSe in applications where higher electrical conductivity is required.

Semiconductors Optoelectronics Electrical Transport

Enhanced Oxygen Reduction Reaction (ORR) Electrocatalytic Activity of MnSe Compared to MnO and MnS

In a direct comparative study of MnX (X = O, S, Se) catalysts with identical rock-salt crystal structures and similar particle morphologies, MnSe demonstrated the highest activity for the oxygen reduction reaction (ORR). The onset potential for ORR on MnSe was measured at 0.91 V, which is more positive (favorable) than the values for MnO and MnS [1]. Furthermore, the kinetic current density for MnSe (58.2 mA/cm²) was significantly higher, and it exhibited near-ideal four-electron selectivity with an electron transfer number close to 4, compared to 3.7 for MnO and 3.9 for MnS [1].

Electrocatalysis Fuel Cells Oxygen Reduction

High Seebeck Coefficient and Tunable Carrier Concentration for Thermoelectric Applications

Pristine MnSe is characterized as a promising thermoelectric material due to its high Seebeck coefficient. While direct comparative data for Seebeck coefficients of MnO or MnS under identical conditions is limited in the current search results, the intrinsic properties of MnSe are well-documented. Pristine MnSe exhibits a low carrier concentration of approximately 1.3 × 10¹⁷ cm⁻³ at room temperature, which is conducive to a high Seebeck coefficient [1]. Critically, this carrier concentration can be dramatically tuned over four orders of magnitude, up to ~2.6 × 10²¹ cm⁻³, via Na-doping and Mn-vacancy engineering, enabling optimization of the power factor (S²σ) [1].

Thermoelectrics Energy Conversion Materials Science

Distinct Antiferromagnetic Transitions of MnSe Compared to MnTe

MnSe and MnTe, while both antiferromagnetic, exhibit fundamentally different magnetic phase behavior. MnSe is known to undergo two distinct antiferromagnetic transitions, occurring at approximately 265 K and 130 K, which are associated with a partial structural transformation to a hexagonal NiAs phase [1][2]. In contrast, MnTe orders antiferromagnetically with a single, higher Néel temperature (TN = 323 K) and displays different transport anomalies, including a negative coefficient of resistance below 100 K [2].

Magnetism Spintronics Antiferromagnetic Materials

Manganese(II) Selenide: Validated Application Scenarios for Research and Industrial Procurement


Electrocatalyst for Efficient and Selective Oxygen Reduction Reaction (ORR)

For applications in fuel cells and metal-air batteries requiring a non-precious metal catalyst, MnSe is a compelling choice. Its superior onset potential (0.91 V) and near-ideal four-electron selectivity for the ORR, as quantitatively established in Section 3, make it more efficient than its MnO and MnS counterparts. Procurement for this scenario should prioritize material with controlled particle size and morphology to maximize active surface area [1].

High-Capacity Anode Material for Lithium-Ion and Sodium-Ion Batteries

MnSe is a strong candidate for next-generation battery anodes due to its high theoretical capacity and electrical conductivity. However, as the evidence shows, its practical use is contingent on advanced composite engineering to mitigate its significant volume expansion (~160%) during cycling. Procurement for this application should focus on MnSe intended for composite formulation (e.g., with 3D carbon matrices like the MnSe ⊂ 3DCNM system), which has demonstrated stable reversible capacities (e.g., 665.5 mAh/g after 200 cycles) and high coulombic efficiency [2]. The choice of MnSe over MnO or MnS is justified by its higher intrinsic conductivity, which is critical for rate capability.

Active Component in Tunable Thermoelectric Devices

The high Seebeck coefficient of pristine MnSe and the ability to tune its carrier concentration across four orders of magnitude (from ~10¹⁷ to ~10²¹ cm⁻³) via doping makes it a versatile platform for thermoelectric research and device fabrication. Procurement for thermoelectric applications should involve high-purity MnSe intended for doping studies, as the optimization of the dimensionless figure of merit (zT) relies on precise control of the electrical transport properties detailed in the quantitative evidence [3].

Magnetic Material for Low-Temperature Spintronic or Magneto-Optical Studies

For research into low-temperature magnetic phenomena, MnSe offers a unique signature with its two distinct antiferromagnetic transitions at ~130 K and ~265 K. This behavior, which differs from the single higher-temperature transition of MnTe, makes MnSe a specific probe for studying magnetostructural coupling and phase transitions in chalcogenides. Procurement for this research area should specify high-purity, phase-pure α-MnSe to ensure that the observed magnetic and structural transitions are intrinsic to the material [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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